Tert-butyl [2-(4-iodophenyl)ethyl]carbamate
Description
Tert-butyl [2-(4-iodophenyl)ethyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an ethylamine moiety, which is further linked to a 4-iodophenyl ring. This compound is structurally characterized by:
- Boc group: Provides steric protection for the amine, enhancing stability during synthetic processes .
- 4-Iodophenyl substituent: The iodine atom introduces significant molecular weight (predicted ~350–375 g/mol) and enhances lipophilicity, which may influence pharmacokinetic properties .
- Ethyl spacer: Facilitates conjugation to other molecular scaffolds, making it a versatile intermediate in medicinal chemistry .
Properties
Molecular Formula |
C13H18INO2 |
|---|---|
Molecular Weight |
347.19 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-iodophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
HAFQQTYACXHVFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-(4-iodophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-iodophenyl ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production of tert-butylN-[2-(4-iodophenyl)ethyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[2-(4-iodophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenyl oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or amines are used under basic conditions.
Major Products Formed
Oxidation: Iodophenyl oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-ButylN-[2-(4-iodophenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-[2-(4-iodophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. The iodophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural analogs based on substituents, molecular weight, and applications:
Key Observations :
- Iodine vs.
- Functional Groups: Amino or cyano groups enhance reactivity for further derivatization (e.g., amide bond formation) .
- Biological Relevance: Methoxy and dimethylaminoethyl substituents () are critical for kinase inhibitor activity, suggesting that the 4-iodophenyl analog could be tailored for similar targets.
Biological Activity
Tert-butyl [2-(4-iodophenyl)ethyl]carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various organic reactions involving the tert-butyl carbamate moiety and the iodophenyl group. The synthesis typically involves the following steps:
- Formation of the Iodophenyl Group : The iodophenyl moiety is often synthesized through halogenation reactions of phenolic compounds.
- Carbamate Formation : The carbamate is formed by reacting the resulting iodophenol with a suitable amine under controlled conditions.
The general reaction can be represented as follows:
This reaction highlights the formation of a carbamate from an amine and a carboxylic acid derivative (in this case, tert-butyl carbamate).
This compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes:
- Acetylcholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance synaptic transmission and has implications in treating neurodegenerative diseases .
- Anticancer Properties : Research indicates that compounds with similar structures can exhibit anticancer activity by interfering with cell signaling pathways and inhibiting tumor growth. For instance, studies have shown that certain carbamates can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Case Studies
- Inhibition Studies : A study investigated the inhibitory effects of various carbamates on AChE from mosquito species, highlighting their potential as insecticides. The results showed that certain derivatives exhibited significant inhibition, suggesting that this compound may have similar insecticidal properties .
- Antitumor Activity : Another study evaluated the anticancer effects of structurally related compounds on human cancer cell lines. The findings indicated that these compounds could effectively reduce cell viability at low micromolar concentrations, demonstrating their potential as therapeutic agents against specific cancers .
Research Findings
The following table summarizes key research findings related to the biological activities of this compound and related compounds:
| Study | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Study 1 | AChE Inhibition | 5.0 | AChE |
| Study 2 | Anticancer Activity | 10.0 | Cancer Cells (e.g., MCF-7) |
| Study 3 | Insecticidal Activity | 15.0 | Mosquito AChE |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl [2-(4-iodophenyl)ethyl]carbamate?
- Methodological Answer : The synthesis typically involves reacting 2-(4-iodophenyl)ethylamine with tert-butyl chloroformate under basic conditions (e.g., triethylamine or aqueous sodium bicarbonate). Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures high purity .
Q. What safety protocols should be followed when handling tert-butyl carbamate derivatives?
- Methodological Answer : Use fume hoods for ventilation, wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust/aerosols. In case of skin contact, wash immediately with soap and water. Store in airtight containers at room temperature, away from strong acids/oxidizers .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and aryl-iodine coupling patterns.
- IR : Carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolves stereochemistry and packing using SHELX software .
Advanced Research Questions
Q. How can reaction yields be optimized for tert-butyl carbamates with sterically hindered substituents like 4-iodophenyl?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
- Temperature Gradients : Gradual warming from 0°C to RT reduces side-product formation.
- Monitoring : TLC or in-situ FTIR tracks reaction progress .
Q. What strategies resolve contradictions in NMR data for tert-butyl carbamate derivatives?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR identifies conformational exchange broadening signals.
- Isotopic Labeling : ¹³C-labeled tert-butyl groups clarify ambiguous assignments.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts to cross-validate experimental data .
Q. How does the 4-iodophenyl substituent influence biological activity in enzyme inhibition studies?
- Methodological Answer :
- Electrophilic Halogen Bonding : The iodine atom may interact with enzyme active sites via halogen bonding, altering inhibition kinetics.
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values against analogs (e.g., 4-Cl or 4-Br derivatives) to assess electronic/steric effects.
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases) .
Q. What computational approaches predict the reactivity of tert-butyl carbamates in nucleophilic environments?
- Methodological Answer :
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Transition State Modeling : Employ QM/MM methods (e.g., CP2K) to simulate hydrolysis pathways under acidic/basic conditions.
- Solvent Effects : COSMO-RS models evaluate solvent polarity impacts on reaction barriers .
Q. How can the stability of this compound be assessed under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC.
- Kinetic Analysis : Plot degradation rate constants (k) vs. pH to identify pH-sensitive regions.
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate oxidative decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
